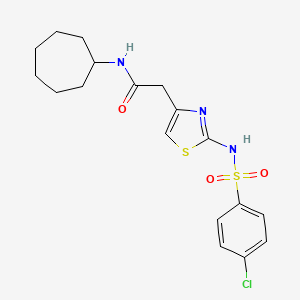

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorophenylsulfonamido group and a cycloheptylacetamide moiety, which contribute to its unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

Introduction of the Chlorophenylsulfonamido Group: This step involves the sulfonation of a chlorophenylamine followed by the coupling of the resulting sulfonamide with the thiazole ring.

Attachment of the Cycloheptylacetamide Moiety: The final step involves the acylation of the thiazole derivative with cycloheptylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Key Steps:

-

Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-halo carbonyl compounds (e.g., bromopyruvate) to form the thiazole core .

-

Sulfonamide Introduction : Reaction of 2-aminothiazole with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

-

Acetamide Formation : Coupling of 2-(thiazol-4-yl)acetic acid with cycloheptylamine using coupling agents like DCC or EDC.

Example Reaction Pathway:

-

Thiazole Synthesis :

Thiourea + α-BromopyruvateEtOH, Δ2-Aminothiazole-4-acetic Acid -

Sulfonylation :

2-Aminothiazole-4-acetic Acid + 4-Cl-C6H4SO2ClEt3N2-(4-Cl-Phenylsulfonamido)thiazole-4-acetic Acid -

Amidation :

2-(4-Cl-Phenylsulfonamido)thiazole-4-acetic Acid + CycloheptylamineDCC, DMAPTarget Compound

Hydrolysis Reactions

The compound’s functional groups may undergo hydrolysis under acidic or basic conditions:

Mechanistic Notes :

-

Acetamide hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate .

-

Sulfonamide hydrolysis requires strong acids or bases due to the stability of the sulfonyl group .

Cycloaddition and Ring-Opening Reactions

The thiazole ring may participate in cycloaddition reactions, influenced by the electron-withdrawing sulfonamide group:

[4+2] Cycloaddition:

Under UV light and in the presence of a photocatalyst (e.g., Ir(ppy)₃), the thiazole’s C=N bond reacts with alkenes to form bicyclic azetidines .

Example :

Thiazole + EthyleneUV, Ir(ppy)₃Azetidine-Fused Product

Key Observations :

-

Reaction selectivity depends on substituent electronic effects .

-

The sulfonamide group stabilizes intermediates via resonance .

Nucleophilic Aromatic Substitution (NAS):

The 4-chloro substituent on the phenylsulfonamide may undergo substitution with strong nucleophiles (e.g., amines, alkoxides):

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NH₃ (excess) | 150°C, DMF, 24 hr | 4-Aminophenylsulfonamido derivative | |

| NaOMe | MeOH, reflux, 8 hr | 4-Methoxyphenylsulfonamido derivative |

Limitations :

Oxidation of Cycloheptyl Group:

The cycloheptyl moiety may undergo oxidation to form ketones or epoxides under strong oxidizing agents (e.g., KMnO₄, O₃):

CycloheptylKMnO4,H2SO4Cycloheptanone

Thermal Stability:

Photostability:

-

Exposure to UV light (λ = 254 nm) induces ring-opening reactions, forming sulfinic acid derivatives .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and sulfonamide moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.

-

Inhibition of Cell Proliferation :

- In vitro studies have shown that 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide exhibits cytotoxic effects against various cancer cell lines, including cervical (HeLa) and pancreatic (CFPAC-1) carcinoma cells. The compound's structure allows it to interact with key signaling pathways that regulate cell growth and apoptosis .

- Case Study :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against bacterial strains resistant to conventional antibiotics.

- Mechanism of Action :

- Case Study :

| Compound | Activity Type | IC50 Value (µM) | Target |

|---|---|---|---|

| Compound A | Anticancer | 9.5 | HeLa Cells |

| Compound B | Antimicrobial | <10 | Various Bacteria |

| This compound | Anticancer & Antimicrobial | TBD | TBD |

Mecanismo De Acción

The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide

- 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclopentylacetamide

- 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclooctylacetamide

Uniqueness

The uniqueness of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide lies in its specific structural features, such as the cycloheptylacetamide moiety, which may confer distinct biological activities and physicochemical properties compared to its analogs. This compound’s unique structure allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects.

Actividad Biológica

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a sulfonamide group, and a cycloheptylacetamide moiety. The structural formula is represented as follows:

This structure contributes to its biological activity by providing sites for interaction with various biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors involved in disease processes. The thiazole moiety is known to interact with proteins through hydrogen bonding and hydrophobic interactions, potentially inhibiting pathways involved in cancer and inflammation.

Anticancer Activity

Several studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.

Antimicrobial Activity

Thiazole derivatives have also shown promise as antimicrobial agents. The sulfonamide group enhances their ability to inhibit bacterial growth by targeting folate synthesis pathways.

| Compound | Microorganism Targeted | Activity | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Moderate inhibition | |

| Thiazole Derivative C | E. coli | Strong inhibition |

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vitro using breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity against MCF-7 cells. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Mcl-1, leading to increased apoptosis rates.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential use in treating bacterial infections. The study emphasized the need for further exploration into its pharmacokinetics and in vivo efficacy.

Propiedades

IUPAC Name |

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-cycloheptylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3S2/c19-13-7-9-16(10-8-13)27(24,25)22-18-21-15(12-26-18)11-17(23)20-14-5-3-1-2-4-6-14/h7-10,12,14H,1-6,11H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHYGLZCTOGCQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.